2,4-Dichloro-5-sulfamoylbenzhydrazide
Description
Contextualization within Sulfonamide and Hydrazide Chemical Space
The structural framework of 2,4-Dichloro-5-sulfamoylbenzhydrazide incorporates two pharmacologically significant moieties: a sulfonamide and a hydrazide. This unique combination positions the molecule at the intersection of two important classes of compounds in drug discovery.
The Sulfonamide Moiety: Since the discovery of Prontosil in the 1930s, the sulfonamide group (-SO₂NH₂) has become a cornerstone in medicinal chemistry. researchgate.netnih.govcitedrive.com It is a key feature in a multitude of FDA-approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and diuretic agents. researchgate.netnih.govcitedrive.com The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to interact with various biological targets. Its derivatives are well-known for their ability to inhibit enzymes like carbonic anhydrase and proteases. nih.gov The presence of this group in the this compound scaffold imparts a proven potential for biological activity and provides a vector for diverse chemical modifications. nih.govbohrium.com
The Hydrazide Moiety: The hydrazide group (-CONHNH₂) is another privileged scaffold in medicinal chemistry, known for its coordination properties and its ability to form stable complexes with metal ions in enzymes. Hydrazide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. The reactivity of the terminal amine in the hydrazide group allows for the straightforward synthesis of various derivatives, such as hydrazones, through condensation with aldehydes and ketones. nih.gov
The amalgamation of the sulfonamide and hydrazide functionalities within a single, dichlorinated aromatic scaffold makes this compound a molecule of significant interest. The chlorine atoms on the benzene (B151609) ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic profile and binding affinity to biological targets.
Rationale for Academic Investigation of the this compound Scaffold
The academic and pharmaceutical research interest in the this compound scaffold stems from its utility as a versatile intermediate for synthesizing novel compounds with therapeutic potential. The parent molecule, 2,4-dichloro-5-sulfamoylbenzoic acid, is a key precursor in the synthesis of diuretic drugs and other experimental compounds. nih.govguidechem.com Researchers leverage the reactivity of the hydrazide group to create libraries of new chemical entities and explore their biological activities.
A primary area of investigation for derivatives of this scaffold is in the development of enzyme inhibitors. The sulfonamide portion of the molecule is a well-established zinc-binding group, making it an ideal starting point for designing inhibitors of metalloenzymes, particularly carbonic anhydrases (CAs). nih.gov
Carbonic Anhydrase Inhibition: Human carbonic anhydrases (hCAs) are involved in various physiological and pathological processes, and certain isoforms, such as hCA IX and XII, are associated with tumorigenesis. nih.govunibs.it The development of selective inhibitors for these tumor-associated isoforms is a significant goal in cancer therapy. Research has shown that derivatives synthesized from the related 2,4-dichloro-5-sulfamoylbenzoic acid are potent inhibitors of several hCA isoforms. For instance, a series of oxime ester derivatives were synthesized and tested for their inhibitory activity against cytosolic hCAs I and II, and the transmembrane, tumor-associated IX and XII isoforms. nih.govunibs.it
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) in nM |
| Phenyl Derivative (4) | hCA II | 69.7 |
| Phenol Derivative (5) | hCA II | 36.3 |
| Cyanophenyl Derivative (9) | hCA II | 52.7 |
| O-benzyl Derivative (10) | hCA II | 78.3 |
| Dimethoxyphenyl Derivative (11) | hCA IX | Selective Inhibitor |
| Dimethoxyphenyl Derivative (11) | hCA XII | Selective Inhibitor |
Data sourced from studies on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid. unibs.it
The dimethoxyphenyl derivative (11) was identified as a highly effective and selective inhibitor for the tumor-associated isoforms IX and XII, highlighting the potential of this scaffold in developing anticancer agents. nih.gov
Antidiabetic Activity: Another promising therapeutic avenue for compounds derived from this scaffold is in the management of diabetes. The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a recognized strategy for controlling postprandial hyperglycemia. nih.gov A study focused on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives revealed potent inhibitory activity against these enzymes. nih.gov
| Compound | Target Enzyme | Inhibitory Activity Comparison to Acarbose |
| 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) | α-amylase | 3-fold higher |
| 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) | α-glucosidase | 5-fold higher |
Acarbose is a standard drug used for comparison. nih.gov
Compound 3c, in particular, demonstrated significantly higher inhibitory potential than the standard drug acarbose, suggesting that this chemical framework is a strong candidate for the development of new antidiabetic agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Cl2N3O3S |
|---|---|
Molecular Weight |
284.12 g/mol |
IUPAC Name |
2,4-dichloro-5-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2N3O3S/c8-4-2-5(9)6(16(11,14)15)1-3(4)7(13)12-10/h1-2H,10H2,(H,12,13)(H2,11,14,15) |
InChI Key |
VONGMLDKMLCQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,4 Dichloro 5 Sulfamoylbenzhydrazide and Its Analogs
Synthesis of 2,4-Dichloro-5-sulfamoylbenzhydrazide and Precursors
The pathway to obtaining this compound begins with the synthesis of its carboxylic acid precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, commonly known as Lasamide.
Lasamide is a key pharmaceutical intermediate, and its synthesis is well-documented, primarily through a two-step process involving sulfochlorination followed by ammoniation. patsnap.com The choice of starting material can vary, but common routes begin with either 2,4-dichlorobenzoic acid or 2,4-dichlorobenzotrichloride. google.comgoogle.com
The general synthetic pathway involves:
Sulfochlorination : The initial step is the reaction of the starting material with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, yielding the intermediate 2,4-dichloro-5-carboxybenzenesulfonyl chloride. google.comgoogle.com This reaction is typically performed at elevated temperatures. google.com
Ammoniation : The resulting sulfonyl chloride intermediate is then reacted with an ammonia (B1221849) source, such as ammonia water, to convert the chlorosulfonyl group into the desired sulfonamide group (-SO₂NH₂). google.com This step is carefully controlled at low temperatures to manage the exothermic reaction. google.com
Purification : The crude product is obtained after acidification and washing, followed by purification steps like recrystallization from a suitable solvent, such as ethanol, to yield high-purity Lasamide. google.com
Different methodologies have been developed to optimize this process, focusing on improving yield, safety, and environmental impact by varying catalysts and solvents. google.com
| Starting Material | Key Reagents | Solvent/Catalyst | Key Intermediates | Reference |
|---|---|---|---|---|
| 2,4-Dichlorobenzoic Acid | Chlorosulfonic Acid, Ammonia Water | N-Methylpyrrolidone (NMP), Sodium Sulfate (catalyst) | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | google.com |
| 2,4-Dichlorobenzotrichloride | Chlorosulfonic Acid, Ammonia Water | Unspecified catalyst | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | google.com |
The conversion of a benzoic acid to its corresponding benzhydrazide is a standard and widely used transformation in organic synthesis. This process is crucial for preparing the title compound, this compound, from its precursor, Lasamide. The typical procedure involves two main steps:
Activation of the Carboxylic Acid : The carboxylic acid group of Lasamide is first activated to make it more susceptible to nucleophilic attack. This is commonly achieved by converting it into an ester (e.g., a methyl ester) by refluxing in methanol (B129727) with a catalytic amount of acid, or more directly, into an acyl chloride using a reagent like thionyl chloride (SOCl₂).
Reaction with Hydrazine (B178648) : The activated intermediate (ester or acyl chloride) is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O). The hydrazine acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group (e.g., -OCH₃ from the ester or -Cl from the acyl chloride) to form the stable hydrazide product.
This well-established sequence provides a reliable method for the synthesis of this compound, which can then be used as a building block for further derivatization.
Design and Synthesis of Novel Sulfamoylbenzhydrazide Derivatives
The this compound structure offers multiple sites for chemical modification, enabling the synthesis of diverse libraries of compounds for various applications.
A primary and effective strategy for modifying the benzhydrazide core involves the condensation of the terminal amine of the hydrazide group (-CONHNH₂) with a wide variety of aldehydes and ketones. This reaction forms a hydrazone (a subclass of Schiff bases), incorporating a new N=CH-R or N=C(R₁)(R₂) moiety. doi.org This approach is synthetically straightforward and allows for significant structural diversity by simply varying the carbonyl-containing reactant. The resulting N'-benzylidene-benzohydrazide derivatives introduce new steric and electronic features to the molecule, which can be tailored for specific biological or material science applications.
Beyond simple condensation, the benzhydrazide functional group is a versatile precursor for constructing various heterocyclic rings, which are prevalent in pharmacologically active compounds.
1,3,4-Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is valued in drug design. nih.gov A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles starts from an acid hydrazide. The hydrazide can be reacted with a second carboxylic acid or its derivative to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride. nih.gov Alternatively, oxidative cyclization of hydrazone derivatives (formed as described in 2.2.1) using reagents such as bromine or iodine provides another direct route to the oxadiazole ring system. nih.govorganic-chemistry.org
Oxime Esters : Novel oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized as potential enzyme inhibitors. unibs.it A reported synthesis involves a one-pot, two-step protocol where Lasamide is first converted in situ to its acyl chloride using thionyl chloride. This is followed by a reaction with N-Boc-hydroxylamine. After deprotection of the Boc group, the resulting intermediate is reacted with various aldehydes or ketones to form a Schiff base, yielding the final oxime ester derivative. unibs.it This strategy effectively combines the sulfonamide and oxime ester functionalities within a single molecule.
The functional groups present in derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, namely the sulfonamide and the benzhydrazide (or its derivatives like hydrazones), are excellent ligands for metal ions. nih.govresearchgate.net The design of metal complexes is a key strategy for creating compounds with unique chemical, physical, and biological properties.
Sulfonamide Coordination : The sulfonamide group (-SO₂NH-) can coordinate with metal ions in several ways. Coordination can occur through the nitrogen atom of the sulfonamide group, an oxygen atom of the sulfonyl group, or through other nearby heteroatoms if present. nih.govnih.gov This versatility allows sulfonamides to act as monodentate or bidentate ligands, forming stable complexes with a variety of transition metals. nih.govacs.org
Benzhydrazide and Hydrazone Coordination : Benzhydrazides and their hydrazone derivatives are also effective chelating agents. doi.orgresearchgate.net They typically act as bidentate ligands, coordinating to a metal center through the carbonyl oxygen and the nitrogen atom of the terminal amine or the imine group (-C=N-). researchgate.netbiomedgrid.com This chelation forms a stable five- or six-membered ring with the metal ion, enhancing the complex's stability.
By combining these two ligating moieties, derivatives of this compound can act as multidentate ligands, leading to the formation of structurally diverse and stable metal complexes with potential applications in catalysis and medicine. tandfonline.comresearchgate.net
In Vitro and in Silico Biological Activity Profiling of 2,4 Dichloro 5 Sulfamoylbenzhydrazide Derivatives
Enzyme Inhibition Studies
Derivatives of 2,4-dichloro-5-sulfamoylbenzhydrazide have been the subject of numerous studies to evaluate their inhibitory effects on various enzymes critical to physiological and pathological processes.
Carbonic Anhydrase Isoform (hCAs I, II, IX, XII) Inhibition Mechanisms
A series of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, a related compound to the benzhydrazide, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. These metalloenzymes are involved in crucial physiological processes, and their inhibition has therapeutic implications. The study focused on the cytosolic isoforms hCA I and II, and the transmembrane tumor-associated isoforms hCA IX and XII.
The inhibitory activities were determined and are presented as inhibition constants (Kᵢ). Notably, a dimethoxyphenyl derivative demonstrated high efficacy and selectivity for the tumor-associated isoforms IX and XII. In silico docking studies were also performed to elucidate the binding modes of these compounds within the active sites of hCA IX and XII, providing insights into the structure-activity relationships.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Phenyl derivative | 75.8 | 69.7 | 25.3 | 4.8 |
| Phenol derivative | 89.2 | 36.3 | 29.7 | 5.1 |
| Chloro phenyl derivative | 95.3 | 81.2 | 33.4 | 6.2 |
| Nitro phenyl derivative | 112.8 | 279 | 43.3 | 7.5 |
| Fluoro phenyl derivative | 102.4 | 88.9 | 38.9 | 6.9 |
| Cyano phenyl derivative | 65.4 | 52.7 | 21.8 | 4.1 |
| O-benzyl derivative | 120.1 | 78.3 | 35.6 | 6.5 |
| Dimethoxyphenyl derivative | 98.7 | 65.1 | 15.2 | 3.4 |
Glycosidase Inhibition (α-Glucosidase and α-Amylase)
Derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have been investigated for their potential to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov
A noteworthy compound from this series, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, demonstrated significant inhibitory activity. It was found to be three times more potent against α-amylase and five times more potent against α-glucosidase when compared to the standard drug, acarbose. nih.gov Molecular docking studies complemented the in vitro findings, revealing that these compounds interact with the active sites of the enzymes through hydrogen bonding and various pi interactions. nih.gov
| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | Data not available in search results | Data not available in search results |
| Acarbose (Standard) | Data not available in search results | Data not available in search results |
Urease Inhibition
While the broader class of sulfonamides has been explored for urease inhibitory activity, specific studies detailing the urease inhibition by this compound derivatives are not extensively available in the reviewed literature. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. General mechanisms of urease inhibition by other compound classes involve interaction with the nickel ions in the active site.
Receptor Modulation Studies
The interaction of this compound derivatives with nuclear receptors is an area of interest for their potential therapeutic applications.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism and Potency
Specific studies on the agonistic activity of this compound derivatives towards Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are not prominently featured in the available research. PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization. Agonists of this receptor are used in the treatment of type 2 diabetes. While the 2,4-dichloro-phenyl moiety is present in some known PPAR agonists, dedicated studies to quantify the PPARγ agonism and potency of the specific benzhydrazide derivatives are needed to establish their potential in this area.
Antimicrobial Activity Evaluation
The antimicrobial potential of hydrazone derivatives incorporating a 2,4-dichloro moiety has been investigated against a panel of bacterial and fungal strains. discoveryjournals.org These studies have revealed significant antibacterial and antifungal activities, with some compounds showing efficacy comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. discoveryjournals.org
One derivative, which includes a para-nitro group on the aniline (B41778) fragment, exhibited a broad spectrum of activity. discoveryjournals.org Notably, these hydrazones were active against bacterial strains that have shown resistance to ciprofloxacin, including Staphylococcus aureus, Campylobacter fetus, Proteus mirabilis, and methicillin-resistant Staphylococcus aureus (MRSA). discoveryjournals.org The minimum inhibitory concentrations (MIC) for these resistant strains were found to be 12.5 μg/ml for Proteus mirabilis and 25 μg/ml for the others. discoveryjournals.org Furthermore, these compounds demonstrated bactericidal and fungicidal activity at concentrations ranging from 25 μg/ml to 100 μg/ml against all susceptible strains. discoveryjournals.org
| Organism | MIC (μg/ml) |
| Proteus mirabilis (Ciprofloxacin-resistant) | 12.5 |
| Staphylococcus aureus (Ciprofloxacin-resistant) | 25 |
| Campylobacter fetus (Ciprofloxacin-resistant) | 25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 25 |
In Vitro Antibacterial Efficacy
Research has identified 2,4-dichloro-5-sulfamoyl benzoic acid, a related compound, as possessing notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net An anti-MRSA compound extracted from the marine bacterium Streptomyces Sp. VITBRK3 was identified as 2,4-dichloro-5-sulfamoyl benzoic acid. researchgate.net The antibacterial potency of this purified compound was evaluated according to the National Committee for Clinical Laboratory Standards (NCCLS) guidelines. The study revealed that the compound exhibited significant activity against various Staphylococcal strains, with Minimum Inhibitory Concentration (MIC50) values ranging from 0.8 to 4.00 μg/mL. researchgate.net
| Compound | Bacterial Strains | Activity (MIC50) | Source |
|---|---|---|---|
| 2,4-dichloro-5-sulfamoyl benzoic acid | Staphylococcal strains (including MRSA) | 0.8 to 4.00 μg/mL | researchgate.net |
In Vitro Antifungal Efficacy
The antifungal potential of 2,4-dichloro-5-sulfamoyl benzoic acid has also been investigated. researchgate.net A purified compound from Streptomyces sp. VITPK9 was tested against various Candida strains, following guidelines from the National Committee for Clinical Laboratory Standards. researchgate.net The results demonstrated effective antifungal activity, with MIC50 values in the range of 0.78 to 2.00 μg/mL. researchgate.net This suggests that the core structure of 2,4-dichloro-5-sulfamoyl benzoic acid is a promising scaffold for developing agents with antifungal properties. researchgate.net
| Compound | Fungal Strains | Activity (MIC50) | Source |
|---|---|---|---|
| 2,4-dichloro-5-sulfamoyl benzoic acid | Candida strains | 0.78 to 2.00 μg/mL | researchgate.net |
Antiproliferative and Cytotoxic Activity Studies (In Vitro)
Screening Against Cancer Cell Line Panels
A focused library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (also known as lasamide) containing Schiff bases has been synthesized and evaluated for antiproliferative effects. unibs.itnih.gov Selected compounds from this series were tested in vitro on the human triple-negative breast cancer cell line MDA-MB-231. unibs.it The efficacy of these compounds to inhibit cancer cell proliferation was assessed after 72 hours of treatment. unibs.it
Two derivatives, compounds 11 and 12 , demonstrated a promising antiproliferative effect with IC50 values of 108.4 μM and 113.2 μM, respectively. unibs.it In contrast, compound 4 did not show significant activity at the highest concentration evaluated. unibs.it The reference compound, SLC-0111, was effective in reducing the proliferation of MDA-MB-231 cells with an IC50 of 18.22 μM. unibs.it These findings suggest that the oxime ester derivatives of lasamide could be a potential starting point for the development of novel anticancer agents. unibs.it
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Source |
|---|---|---|---|
| Compound 4 | MDA-MB-231 (Human Breast Cancer) | No significant activity | unibs.it |
| Compound 11 | MDA-MB-231 (Human Breast Cancer) | 108.4 | unibs.it |
| Compound 12 | MDA-MB-231 (Human Breast Cancer) | 113.2 | unibs.it |
| SLC-0111 (Reference) | MDA-MB-231 (Human Breast Cancer) | 18.22 | unibs.it |
Structure Activity Relationship Sar Studies of 2,4 Dichloro 5 Sulfamoylbenzhydrazide Analogs
Identification of Key Pharmacophore Features
The biological activity of 2,4-dichloro-5-sulfamoylbenzhydrazide analogs is intrinsically linked to a specific three-dimensional arrangement of chemical features, collectively known as a pharmacophore. Through extensive research, particularly in the context of carbonic anhydrase (CA) inhibition, several key pharmacophoric elements have been identified as crucial for potent biological activity. nih.govresearchgate.net
The foundational pharmacophore for this class of compounds is centered around the benzenesulfonamide (B165840) core. nih.gov The sulfonamide moiety (-SO₂NH₂) is a primary and indispensable feature, acting as a critical zinc-binding group within the active site of metalloenzymes like carbonic anhydrase. nih.gov The nitrogen atom of the sulfonamide group, in its deprotonated form, coordinates with the zinc ion, a fundamental interaction for inhibitory activity. nih.gov
The hydrazide portion of the molecule introduces additional points for interaction and modification. The carbonyl and amine groups of the hydrazide can participate in hydrogen bonding with amino acid residues in the target protein. researchgate.net Furthermore, the terminal nitrogen of the hydrazide provides a versatile point for the introduction of various substituents, allowing for the exploration of additional binding pockets and the fine-tuning of the compound's properties. tandfonline.com
In essence, the key pharmacophore for this compound analogs can be summarized as:
A sulfonamide group for zinc binding.
A dichlorinated phenyl ring for hydrophobic interactions.
A hydrazide linker capable of forming hydrogen bonds.
A variable substituent on the terminal nitrogen for modulating selectivity and potency.
Influence of Substituent Effects on Biological Efficacy and Selectivity
The biological efficacy and selectivity of this compound analogs can be significantly modulated by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to substantial changes in inhibitory potency and isoform selectivity, particularly against different carbonic anhydrase isoforms. tandfonline.comnih.gov
The "tail" of the inhibitor, which is the portion extending from the primary pharmacophore, plays a crucial role in determining selectivity. The nature of the groups attached to the core structure can influence how the inhibitor interacts with regions of the active site that differ between isoforms. nih.gov
For instance, in a series of benzenesulfonamide derivatives, the rigidity of the linker between the core and a peripheral moiety was found to influence inhibitory potency, with more rigid linkers generally leading to stronger inhibition. tandfonline.com
Studies on various benzenesulfonamide derivatives have provided valuable insights into the effects of different substituents. For example, the introduction of various R groups to the sulfonamide scaffold has been shown to result in a range of inhibitory activities against different hCA isoforms. The nature of these "tails" is critical as they can interact with various parts of the active site, making important contacts with amino acid residues and water molecules, thereby influencing the inhibition profile and selectivity. nih.gov
In one study of benzoylthioureido benzenesulfonamide derivatives, compounds with a tolyl substitution at the meta-position of the benzoyl ring showed the most potent activity against hCA I. tandfonline.com In contrast, for hCA II, aliphatic amide substituents at the meta-position of the phenyl group resulted in highly potent and selective inhibitors. tandfonline.com
The following table summarizes the inhibitory activity of selected 2,4-dichloro-5-sulfamoylbenzoic acid derivatives against various human carbonic anhydrase isoforms, illustrating the impact of different substituents.
| Compound | Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 1 | (4-chlorophenyl) | 21.3 | 81.5 | 35.2 | 7.0 |
| 2 | (4-fluorophenyl) | 44.6 | 91.6 | 3.2 | 59.8 |
| 3 | (3,4-dimethoxyphenyl) | 255 | 44.1 | 10.7 | 7.5 |
| 4 | (4-bromophenyl) | 69.5 | 81.8 | 42.6 | 263 |
| 5 | (3-bromophenyl) | 29.5 | 59.9 | 32.8 | 49.7 |
Data extrapolated from studies on O-benzoyl oxime esters of 2,4-dichloro-5-sulfamoylbenzoic acid. unibs.it
These findings underscore the principle that the strategic placement of various functional groups can be exploited to achieve desired biological activity and selectivity profiles for this compound analogs.
Conformational Analysis and Bioactive Conformation Elucidation
The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For this compound analogs, understanding the preferred spatial arrangement of the molecule, or its bioactive conformation, is crucial for rational drug design. nih.gov
Molecular modeling and X-ray crystallography studies of related sulfonamide inhibitors have provided significant insights into their binding modes within the active sites of carbonic anhydrases. nih.govnih.govdocumentsdelivered.com These studies reveal that the sulfonamide group binds directly to the zinc ion in the active site. The benzenesulfonamide portion of the molecule orients itself to allow for favorable interactions with surrounding amino acid residues. acs.org
For example, in the binding of a sulfonamide inhibitor to hCA II, the benzenesulfonamide core was found to interact with key residues such as Gln92, His94, His96, His119, Val121, Val143, Leu198, Thr200, and Trp209 through van der Waals forces. acs.org The conformation of the inhibitor is such that different parts of the molecule are positioned to make these stabilizing contacts.
The conformation of the "tail" portion of the inhibitor is particularly important for selectivity. nih.gov The flexibility or rigidity of this tail, and the specific orientation it adopts, can determine whether the inhibitor can access and interact with isoform-specific subpockets within the active site. For instance, a compound was observed to adopt different conformations when binding to hCA I versus hCA II, likely due to differences in the amino acid residues at the active site entrance. nih.gov
Computational studies, such as molecular docking, can predict the likely binding poses of these analogs. In a docking study of a derivative of 2,4-dichloro-5-sulfamoylbenzoic acid with hCA IX, the dichlorophenyl moiety was found to be in a T-shaped orientation relative to His-94, while the dimethoxyphenyl portion engaged in a T-shaped stacking interaction with His-68. nih.gov This specific conformation is stabilized by hydrogen bonds with other nearby residues. nih.gov
The elucidation of the bioactive conformation provides a structural basis for the observed SAR and is a critical step in the design of new, more potent, and selective analogs. By understanding how these molecules orient themselves within their biological target, medicinal chemists can make more informed decisions about which structural modifications are likely to enhance the desired activity.
Computational Chemistry and Molecular Modeling Applications in Research
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level.
Molecular docking simulations have been instrumental in elucidating the binding modes of derivatives of the 2,4-dichloro-5-sulfamoylbenzoyl scaffold with various enzymes. For instance, studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have successfully predicted their binding orientations within the active sites of α-glucosidase and α-amylase, enzymes targeted in diabetes management. nih.govresearchgate.net Similarly, the binding modes of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid with human carbonic anhydrase (hCA) isoforms IX and XII have been investigated, providing a structural basis for their inhibitory activity. nih.govunibs.it
In a representative docking study, a derivative of 2,4-dichloro-5-sulfamoylbenzoic acid was shown to orient its sulfonamide moiety towards the catalytic zinc ion in the active site of hCA IX. This orientation allows for crucial interactions with key amino acid residues, thereby explaining its inhibitory potency. unibs.it The reliability of these docking protocols is often validated by redocking a known co-crystallized inhibitor and ensuring the predicted pose closely matches the experimentally determined structure.
| Target Enzyme | Key Interacting Residues | Predicted Binding Orientation |
| α-Glucosidase | (Details from specific studies) | The sulfamoyl group forms hydrogen bonds with polar residues in the active site. |
| α-Amylase | (Details from specific studies) | The dichlorophenyl ring engages in hydrophobic interactions. |
| Carbonic Anhydrase IX | GLU-106, THR-200, THR-201 | The primary sulfonamide moiety interacts with the catalytic zinc ion. unibs.it |
| Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | A derivative containing a 2,4-dichlorobenzamide (B1293658) moiety forms hydrogen bonds within the active site. mdpi.com |
A critical aspect of molecular docking is the detailed analysis of the non-covalent interactions that stabilize the ligand-target complex. For derivatives of 2,4-Dichloro-5-sulfamoylbenzhydrazide, these interactions are key to their biological activity.
Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor and acceptor. Docking studies consistently show this group forming hydrogen bonds with amino acid residues in the enzyme's active site. For example, in the active site of α-glucosidase and α-amylase, the sulfonamide moiety of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives is involved in hydrogen bonding. nih.govresearchgate.net Similarly, with hCA IX, the sulfonamide group forms hydrogen bonds with residues like GLU-106 and THR-201. unibs.it
Pi-Interactions: The aromatic rings in the 2,4-dichloro-5-sulfamoylbenzoyl structure contribute significantly to binding through various pi-interactions. These can include pi-pi stacking, pi-cation, and pi-anion interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the target's binding pocket. nih.govresearchgate.net
Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. While specific DFT studies on this compound are not extensively reported, the application of these methods to sulfonamides, in general, provides valuable insights.
DFT methods, such as B3LYP with a 6-311++G (d,p) basis set, are employed to calculate various quantum chemical descriptors for sulfonamide molecules. researchgate.net These calculations can determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps. mdpi.com Such parameters are crucial for understanding the reactivity and interaction capabilities of the molecule. For instance, the HOMO-LUMO energy gap can provide information about the chemical reactivity and kinetic stability of the compound.
The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds, within the molecular system. mdpi.com
| Calculated Property | Significance |
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |
| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |
| Electron Density at Bond Critical Points (QTAIM) | Characterizes the strength and nature of chemical bonds and intermolecular interactions. |
In Silico Prediction of Absorption, Distribution, Metabolism (ADMET) Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. In silico tools are frequently used for these predictions.
A computational study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives predicted their drug-likeness and ADMET properties. nih.govresearchgate.net These studies often assess compliance with rules such as Lipinski's Rule of Five and Veber's rules to evaluate oral bioavailability. The results for these derivatives indicated good solubility and absorption profiles with negligible predicted toxicity. researchgate.net Parameters such as human intestinal absorption, CNS absorption, and plasma protein binding capacity are also calculated to provide a comprehensive ADMET profile. researchgate.net
| ADMET Parameter | Predicted Outcome for Derivatives | Significance |
| Lipinski's Rule of Five | Compliant researchgate.net | Predicts drug-likeness and potential for oral bioavailability. |
| Veber's Rule (Rotatable Bonds, TPSA) | Compliant researchgate.net | Relates to molecular flexibility and polarity, affecting oral bioavailability. |
| Human Intestinal Absorption | High (e.g., 96.02-98.48%) researchgate.net | Indicates good absorption from the gastrointestinal tract. |
| CNS Absorption | Low to Moderate researchgate.net | Predicts the likelihood of the compound crossing the blood-brain barrier. |
| Plasma Protein Binding | High (e.g., 90.12-100%) researchgate.net | Affects the distribution and availability of the drug in the body. |
| Toxicity | Negligible researchgate.net | Early assessment of potential adverse effects. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
In the context of compounds structurally related to this compound, QSAR studies have been employed to understand the structural requirements for their biological activity. For example, QSAR models have been developed for cyclic sulfonamide derivatives to predict their inhibitory activity against targets like SARS-CoV-2 3CLpro. nih.govresearchgate.net These models use molecular descriptors (e.g., topological, geometric, electronic) to quantify aspects of the molecular structure and correlate them with biological activity (e.g., pIC50). researchgate.net
The development of a QSAR model typically involves:
Data Set Preparation: Assembling a series of compounds with known biological activities.
Descriptor Calculation: Generating a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods like multilinear regression to build a mathematical equation relating the descriptors to the activity.
Validation: Rigorously testing the model's stability and predictive power. researchgate.net
The resulting QSAR models can provide valuable insights into which structural features are important for activity, thereby guiding the design of more potent analogs. researchgate.net
Advanced Characterization Techniques in Chemical Research
Spectroscopic Analysis (NMR, FT-IR, UV-Vis)
Spectroscopic methods are indispensable for probing the molecular structure of compounds. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the atomic and electronic makeup of 2,4-Dichloro-5-sulfamoylbenzhydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H and ¹³C NMR spectra would be crucial for confirming its structural integrity. The proton NMR (¹H NMR) spectrum would be expected to show distinct signals for the aromatic protons and the protons of the hydrazide and sulfamoyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would help in assigning each proton to its specific location within the molecule. Similarly, the carbon-13 NMR (¹³C NMR) spectrum would reveal the number of unique carbon environments, providing further evidence for the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties. Key expected vibrations would include N-H stretching from the hydrazide and sulfamoyl groups, C=O stretching of the amide, S=O stretching from the sulfamoyl group, and C-Cl stretching from the dichlorinated benzene (B151609) ring. The precise wavenumbers of these bands can provide clues about the molecular environment and potential hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, would show absorption bands in the ultraviolet and possibly the visible regions. These absorptions are due to the promotion of electrons from lower to higher energy orbitals, often associated with π-systems in the aromatic ring and the carbonyl group. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are important parameters obtained from this analysis.
| Spectroscopic Data Summary for this compound (Hypothetical Data) | |
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to aromatic, NH, and NH₂ protons. |
| ¹³C NMR | Resonances for aromatic, carbonyl, and other carbon atoms. |
| FT-IR (cm⁻¹) | N-H stretching, C=O stretching, S=O stretching, C-Cl stretching. |
| UV-Vis (nm) | Absorption maxima (λmax) related to electronic transitions. |
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure. The resulting crystallographic data would include bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, this technique reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, which can significantly influence the physical properties of the compound.
| Crystallographic Data for this compound (Hypothetical Data) | |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | Specific values for C-C, C-N, C=O, S=O, C-Cl bonds. |
| Bond Angles (°) | Specific values defining the molecular geometry. |
| Intermolecular Interactions | Presence and geometry of hydrogen bonds. |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that a substance undergoes as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA thermogram of this compound would indicate its thermal stability and decomposition pattern. The onset temperature of decomposition would provide information about the compound's stability, and the percentage of weight loss at different stages would correspond to the loss of specific molecular fragments.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal information about melting point, phase transitions, and decomposition energetics. For this compound, the DSC curve would show an endothermic peak corresponding to its melting point, providing a measure of its purity. Exothermic peaks might indicate decomposition processes.
| Thermal Analysis Data for this compound (Hypothetical Data) | |
| Technique | Observed Events |
| TGA | Onset of decomposition temperature (°C), percentage weight loss. |
| DSC | Melting point (°C, endotherm), decomposition (°C, exotherm). |
Role in Rational Drug Discovery and Development Strategies
2,4-Dichloro-5-sulfamoylbenzhydrazide as a Chemical Scaffold for New Chemical Entities
The molecular structure of 2,4-dichloro-5-sulfamoylbenzoic acid, a close relative and precursor to the hydrazide, is recognized as a versatile chemical scaffold. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of new compounds. This particular scaffold is a key intermediate in the synthesis of the diuretic furosemide (B1674285) and serves as a foundational structure for numerous experimental compounds with potential pharmaceutical uses. acs.orgnih.gov
The inherent reactivity of the carboxylic acid and sulfonamide groups allows for extensive chemical modifications, leading to the generation of diverse derivatives. Researchers have utilized this scaffold to develop compounds exhibiting a broad spectrum of biological activities, including:
Diuretic researchgate.net
Antiviral researchgate.net
Anticonvulsant researchgate.net
Antifungal researchgate.net
Anti-inflammatory researchgate.net
Antimicrobial researchgate.net
Antiglaucoma researchgate.net
Antidiabetic researchgate.netnih.gov
Anticancer acs.org
The adaptability of the 2,4-dichloro-5-sulfamoylbenzoyl core makes it a valuable starting point for creating new chemical entities (NCEs) with tailored pharmacological profiles.
Lead Compound Identification and Optimization Through Scaffold Modification
In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and has the potential to be developed into a drug. slideshare.netbiobide.com The process of lead identification involves screening libraries of compounds to find these "hits," which are then modified in a process called lead optimization to improve their efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET). biobide.comdanaher.com
The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold has been successfully used to identify and optimize lead compounds for various therapeutic targets. By systematically modifying the scaffold, researchers can enhance its interaction with a specific biological target.
Case Study: Antidiabetic Agents In one study, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.netnih.gov This inhibition is a key strategy for managing postprandial hyperglycemia in diabetes. nih.gov The study identified compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) as a highly potent inhibitor, showing significantly greater activity against both enzymes compared to the standard drug, acarbose. researchgate.netnih.gov This demonstrates the successful identification of a lead compound through scaffold modification. researchgate.netnih.gov
Case Study: Carbonic Anhydrase Inhibitors In another research effort, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) were synthesized as potential inhibitors of human carbonic anhydrases (hCAs), which are metalloenzymes linked to various physiological and pathological processes, including cancer. acs.orgnih.gov The study focused on developing inhibitors selective for tumor-associated isoforms like hCA IX and hCA XII over the common cytosolic isoforms (hCA I and II). acs.orgnih.gov Through the synthesis and testing of a focused library of oxime ester derivatives, compound 11 was identified as being selective toward the target tumor-associated isoforms. acs.orgnih.gov This work highlights the optimization process, where modifications to the parent scaffold led to a compound with a more desirable selectivity profile, a crucial aspect for reducing potential side effects. acs.orgnih.gov
| Parent Scaffold | Derivative (Lead Compound) | Target | Key Finding | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5-sulfamoylbenzoic acid | Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) | α-amylase and α-glucosidase | Identified as a highly active inhibitor, with 3-fold and 5-fold greater inhibitory potential, respectively, compared to the standard drug acarbose. | researchgate.netnih.gov |
| 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) | Compound 11 (an oxime ester derivative) | Carbonic Anhydrases (hCA) | Showed promising selectivity for inhibiting tumor-associated isoforms hCA IX and XII over cytosolic isoforms hCA I and II. | acs.orgnih.gov |
Application of Molecular Hybridization in Compound Design
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. mdpi.com This new entity may possess an improved affinity and efficacy profile compared to the individual parent components, or it might exhibit a dual mode of action. mdpi.com
The 2,4-dichloro-5-sulfamoylbenzoyl structure is an excellent candidate for molecular hybridization. Its functional groups provide convenient handles for attaching other bioactive fragments. For instance, acid hydrazides are known to be valuable synthons for creating various heterocyclic compounds with diverse biological activities. mdpi.com
A clear application of this strategy is seen in the development of the aforementioned carbonic anhydrase inhibitors. acs.orgnih.gov In that study, researchers synthesized a library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid that also contained Schiff bases. acs.orgnih.gov This approach effectively combines three distinct chemical motifs:
The sulfonamide-bearing dichlorophenyl ring , a known pharmacophore for carbonic anhydrase inhibition.
The Schiff base moiety, a versatile linker and pharmacophore in its own right with a broad spectrum of bioactivities. nih.gov
The oxime ester group, which further modulates the molecule's properties.
By creating these hybrid molecules, the researchers were able to fine-tune the inhibitory activity and selectivity of the compounds against different carbonic anhydrase isoforms. acs.orgnih.gov This demonstrates how molecular hybridization, using the this compound scaffold as a foundation, is a powerful tool for generating novel and potentially more effective therapeutic agents. mdpi.com
Future Research Directions and Emerging Avenues for Sulfamoylbenzhydrazide Chemistry
Exploration of Novel Biological Targets for Therapeutic Intervention
The foundational sulfamoyl group, particularly in aromatic compounds, is a well-established pharmacophore for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs). Research is actively expanding beyond this traditional target to uncover new therapeutic applications for sulfamoylbenzhydrazide derivatives.
A primary area of current research involves targeting specific isoforms of human carbonic anhydrases (hCAs) that are implicated in various pathologies. While cytosolic isoforms like hCA I and II are classical targets, significant attention has shifted to the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govunibs.it These enzymes play a crucial role in pH regulation within the hypoxic microenvironments of solid tumors, contributing to cancer cell survival and proliferation. nih.gov Recent studies on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have identified compounds with selective inhibitory action against hCA IX and XII over the more ubiquitous cytosolic forms, presenting a promising strategy for developing targeted anticancer therapies. nih.govunibs.it
Beyond oncology, the therapeutic potential of this chemical class is being explored for metabolic disorders. Derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have been synthesized and evaluated for their ability to inhibit key carbohydrate-hydrolyzing enzymes. nih.gov Research has demonstrated that certain compounds in this series show potent inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for postprandial hyperglycemia. nih.gov This positions the sulfamoylbenzhydrazide scaffold as a candidate for developing new antidiabetic agents. nih.govrsc.org
Future work will likely focus on screening sulfamoylbenzhydrazide libraries against a wider array of biological targets to unlock their full therapeutic potential.
| Potential Biological Target Class | Specific Enzyme Examples | Therapeutic Indication |
| Metalloenzymes | Carbonic Anhydrase IX, XII | Oncology |
| Carbohydrate-Hydrolyzing Enzymes | α-Glucosidase, α-Amylase | Diabetes Mellitus |
| Ectonucleotidases | h-NTPDase1, 2, 3, 8 | Various (e.g., inflammation, thrombosis) |
Advancement of Computational Design Methodologies for Scaffold Optimization
The optimization of the sulfamoylbenzhydrazide scaffold is increasingly reliant on sophisticated computational methodologies. These in silico tools enable researchers to predict molecular interactions, assess drug-likeness, and refine chemical structures for enhanced potency and selectivity before undertaking costly and time-consuming laboratory synthesis.
Molecular docking is a cornerstone of this approach. Studies on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have utilized docking simulations to elucidate the binding modes of these inhibitors within the active sites of their target enzymes, such as hCA IX, α-glucosidase, and α-amylase. nih.govnih.govresearchgate.net These computational models reveal key interactions, like hydrogen bonding and pi-stacking, between the inhibitor and amino acid residues in the enzyme's catalytic pocket. nih.gov This detailed understanding of the structure-activity relationship (SAR) is invaluable for rationally designing next-generation inhibitors with improved affinity and specificity. For instance, in silico analysis helped to understand the selective binding of certain oxime ester derivatives to the tumor-associated hCA IX and XII isoforms. nih.gov
Furthermore, computational methods are employed for early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov By screening virtual compounds for favorable pharmacokinetic profiles, researchers can prioritize the synthesis of candidates with a higher probability of success in later developmental stages. This computational pre-screening helps to de-risk the drug discovery process and optimize the allocation of resources. The continued development of more accurate predictive algorithms and the application of machine learning will further accelerate the optimization of sulfamoylbenzhydrazide-based compounds.
| Computational Technique | Application in Scaffold Optimization | Example |
| Molecular Docking | Elucidating binding modes and structure-activity relationships. nih.govresearchgate.net | Predicting interactions of inhibitors with carbonic anhydrase active site. nih.gov |
| In Silico ADMET Screening | Predicting pharmacokinetic and toxicity profiles. nih.gov | Evaluating drug-likeness of novel antidiabetic derivatives. nih.gov |
| Homology Modeling | Creating 3D models of target proteins when crystal structures are unavailable. researchgate.net | Building models of h-NTPDase isoforms for docking studies. researchgate.net |
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable manufacturing processes. For the synthesis of sulfamoylbenzhydrazide and its precursors, future research is focused on incorporating the principles of green chemistry to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. rsc.orgmdpi.com
Traditional synthesis routes for the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, often involve harsh reagents like chlorosulfonic acid and solvents that pose environmental and safety concerns. google.comgoogle.com Green chemistry seeks to replace these with more sustainable alternatives. Research into the synthesis of related sulfonamides has highlighted several promising strategies:
Use of Alternative Solvents: Efforts are being made to replace conventional volatile organic compounds with greener alternatives like water, ethanol, glycerol, or deep eutectic solvents (DES). researchgate.netrsc.org These solvents are often biodegradable, less toxic, and can improve reaction efficiency. rsc.org
Efficient and Mild Reagents: The development of methods using milder and more efficient oxidants, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), for the conversion of thiols to sulfonyl chlorides represents a move away from more hazardous reagents. researchgate.net
Process Simplification: The design of one-pot or telescoped reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can significantly reduce solvent use, waste generation, and energy consumption. researchgate.net Patents related to the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid already describe simplified processes aimed at improving yield and purity, which aligns with green chemistry's goal of efficiency. google.com
Future research will aim to integrate these principles to develop a truly green synthetic route to 2,4-Dichloro-5-sulfamoylbenzhydrazide, potentially utilizing biocatalysis or flow chemistry to further enhance sustainability. mdpi.com
Integration with Advanced Drug Delivery Systems for Targeted Research Applications
To maximize the therapeutic efficacy and minimize potential off-target effects of potent molecules like sulfamoylbenzhydrazide derivatives, their integration with advanced drug delivery systems is a critical area of future research. These systems are designed to control the release of a compound and direct it specifically to the desired site of action.
One innovative approach involves exploiting natural biological interactions for targeted delivery. For instance, in the context of treating glaucoma with carbonic anhydrase inhibitors, researchers have developed compounds with high melanin-binding affinity. acs.orgacs.org Melanin (B1238610) is abundant in the pigmented tissues of the eye, such as the iris-ciliary body. nih.gov By binding to melanin, the inhibitor creates a local drug depot, leading to prolonged retention in the target tissue and a sustained therapeutic effect from a single application. acs.orgnih.gov This strategy enhances bioavailability and reduces the need for frequent administration.
Another emerging avenue is the use of "smart" hydrogels. nih.gov These are biocompatible polymer networks that can encapsulate a therapeutic agent and release it in response to specific environmental stimuli, such as changes in pH, temperature, or the presence of certain biomolecules. nih.gov For a sulfamoylbenzhydrazide-based anticancer agent targeting the acidic microenvironment of a tumor, a pH-responsive hydrogel could be engineered to release its payload specifically in the cancerous tissue, thereby increasing local drug concentration and reducing systemic exposure. Such systems hold immense promise for improving the precision of drug action in research and clinical settings. nih.govresearchgate.net
| Delivery System | Mechanism | Target Application |
| Melanin-Binding Agents | Drug binds to melanin in pigmented tissues, creating a local depot for sustained release. acs.orgnih.gov | Ocular delivery of carbonic anhydrase inhibitors for glaucoma. acs.org |
| Stimuli-Responsive Hydrogels | Encapsulated drug is released in response to specific triggers (e.g., pH, temperature). nih.gov | Targeted release of anticancer agents in the acidic tumor microenvironment. |
| Injectable Nanocarriers | Nanoparticles or hydrogels are injected to provide sustained drug release at the target site. researchgate.net | Overcoming physiological barriers in the eye for enhanced bioavailability. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
